3-Hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one
Overview
Description
3-Hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one typically involves multiple steps, starting with the formation of the indolin-2-one core. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-Hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with biological molecules can provide insights into cellular processes.
Medicine: In the field of medicine, this compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various diseases.
Industry: In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for applications in material science and catalysis.
Mechanism of Action
The mechanism by which 3-Hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
3-Hydroxy-3-(2-oxopropyl)indolin-2-one
3-Hydroxy-3-(2-oxopropyl)-1H-indol-2-one
3-Hydroxy-3-(2-oxopropyl)-1-(2-hydroxyethyl)indolin-2-one
Uniqueness: 3-Hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one stands out due to its specific substituents, which can influence its reactivity and biological activity. The presence of the m-tolyloxy group, in particular, adds a level of complexity that differentiates it from its analogs.
This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight its versatility and importance in advancing scientific knowledge and technological development.
Properties
IUPAC Name |
3-hydroxy-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14-6-5-7-16(12-14)25-11-10-21-18-9-4-3-8-17(18)20(24,19(21)23)13-15(2)22/h3-9,12,24H,10-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQNYUPMLYZLMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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